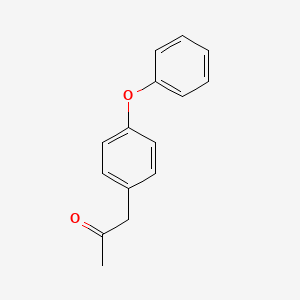
1-(4-phenoxyphenyl)propan-2-one
Overview
Description
1-(4-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of 4-phenoxyphenylacetic acid, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-phenoxybenzoic acid.
Reduction: 1-(4-phenoxyphenyl)propan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-phenoxyphenyl)propan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The phenoxy and phenyl groups contribute to its binding affinity and specificity, influencing its biological activity .
Comparison with Similar Compounds
4-Phenoxybenzaldehyde: It has a similar phenoxyphenyl structure but differs in the functional group attached to the phenyl ring.
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones: These compounds are derivatives with additional functional groups, offering varied biological activities.
Uniqueness: 1-(4-phenoxyphenyl)propan-2-one is unique due to its specific combination of phenoxy and phenyl groups attached to a propan-2-one moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
FVTISCGUVQSAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

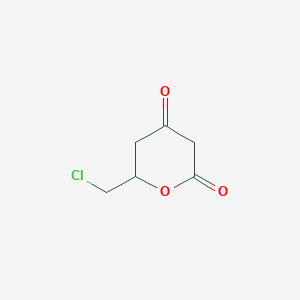
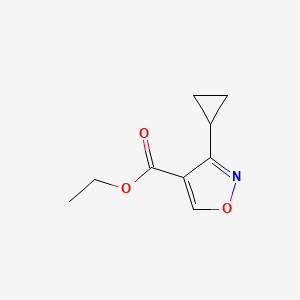
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
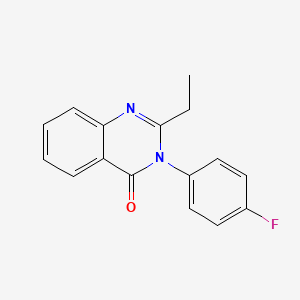
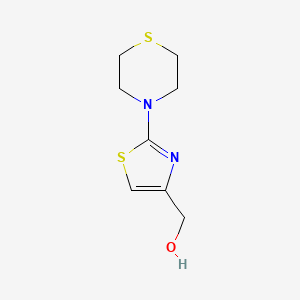
![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
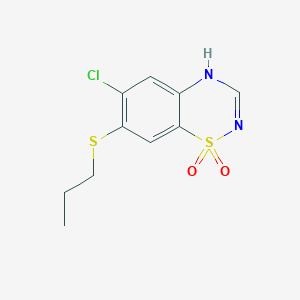
![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)

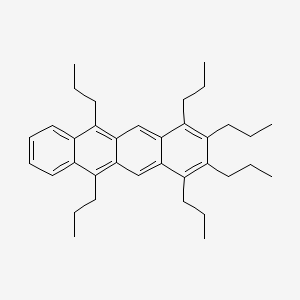

![4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)
